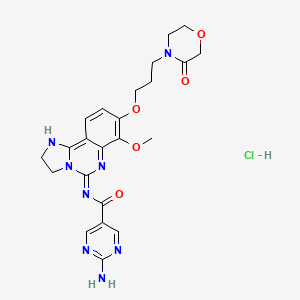![molecular formula C42H44ClIN2 B11934938 2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B11934938.png)
2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide is a complex organic compound that features a combination of indole and cyclohexene structures. This compound is characterized by its unique chemical structure, which includes multiple aromatic rings and a halogen substituent.
准备方法
合成路线和反应条件
2-[(2E)-2-[2-氯-3-[(E)-2-(3-乙基-1,1-二甲基苯并[e]吲哚-3-鎓-2-基)乙烯基]环己-2-烯-1-亚基]亚乙基]-3-乙基-1,1-二甲基苯并[e]吲哚;碘化物的合成通常涉及多步有机反应。该过程可能从吲哚衍生物的制备开始,然后通过一系列缩合和取代反应引入环己烯部分。最后一步通常涉及添加碘离子以形成完整的化合物。
工业生产方法
这种化合物的工业生产可能涉及大规模有机合成技术,包括使用自动化反应器和连续流系统来确保高产率和纯度。反应条件将被优化以最大限度地减少副产物并最大限度地提高每个步骤的效率。
化学反应分析
反应类型
这种化合物可以进行各种化学反应,包括:
氧化: 结构中存在的芳环和双键可以在特定条件下被氧化。
还原: 该化合物可以被还原形成具有改变的化学性质的不同衍生物。
取代: 卤素取代基(氯)可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等常见的氧化剂。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 可以使用氢氧根离子 (OH⁻) 或胺等亲核试剂来取代氯原子。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能导致醌的形成,而还原可能产生饱和衍生物。
科学研究应用
化学
在化学中,这种化合物可以用作合成更复杂分子的构件。其独特的结构使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,可以研究该化合物对生物大分子(如蛋白质和核酸)的潜在相互作用。
医学
工业
在工业领域,这种化合物可能用于生产染料、颜料或其他特种化学品。
作用机制
该化合物发挥其作用的机制将取决于其与分子靶标的特定相互作用。例如,它可能与某些酶或受体结合,改变其活性并导致各种生物效应。所涉及的途径可能包括信号转导、基因表达或代谢过程。
相似化合物的比较
类似化合物
- 2-[(2E)-2-[2-氯-3-[(E)-2-(3-乙基-1,1-二甲基苯并[e]吲哚-3-鎓-2-基)乙烯基]环己-2-烯-1-亚基]亚乙基]-3-乙基-1,1-二甲基苯并[e]吲哚;氯化物
- 2-[(2E)-2-[2-氯-3-[(E)-2-(3-乙基-1,1-二甲基苯并[e]吲哚-3-鎓-2-基)乙烯基]环己-2-烯-1-亚基]亚乙基]-3-乙基-1,1-二甲基苯并[e]吲哚;溴化物
独特性
2-[(2E)-2-[2-氯-3-[(E)-2-(3-乙基-1,1-二甲基苯并[e]吲哚-3-鎓-2-基)乙烯基]环己-2-烯-1-亚基]亚乙基]-3-乙基-1,1-二甲基苯并[e]吲哚;碘化物的独特性在于其官能团的特定组合及其潜在的反应性。碘离子的存在可能会赋予其与氯化物或溴化物类似物相比的独特性质。
属性
分子式 |
C42H44ClIN2 |
|---|---|
分子量 |
739.2 g/mol |
IUPAC 名称 |
2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
CNQCCCLLXKARPK-UHFFFAOYSA-M |
手性 SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
规范 SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S,3aS,6S,6aS)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11934883.png)
![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B11934901.png)
![5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride](/img/structure/B11934905.png)
![(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B11934910.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B11934925.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11934936.png)
